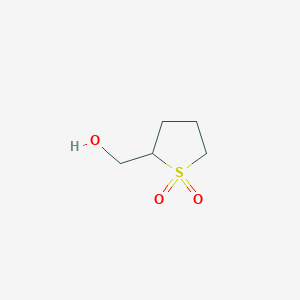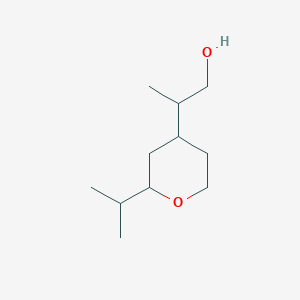![molecular formula C28H24N2O2S B2921029 8-methoxy-3-phenyl-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide CAS No. 1223967-13-2](/img/structure/B2921029.png)
8-methoxy-3-phenyl-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . Quinoline is another important heterocyclic compound, with more than 13,000 derivatives reported . It plays a significant role in natural and synthetic chemistry and has various biological and pharmacological activities .
Synthesis Analysis
The synthesis of thiophene and quinoline derivatives involves various methods. For instance, the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents . Other methods involve the reaction of anthranilic acid derivatives .Molecular Structure Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .Chemical Reactions Analysis
The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry . They are used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .Physical And Chemical Properties Analysis
As mentioned earlier, thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Anticancer Activity
The quinoline scaffold is a significant motif in the development of new anticancer drugs. Compounds with a quinoline structure have been reported to activate cell apoptosis and exhibit potent antitumor properties. They may inhibit tumor growth through various mechanisms, including cell cycle arrest, apoptosis induction, angiogenesis inhibition, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Antifungal Applications
Quinolone derivatives demonstrate a broad spectrum of biological activities, including antifungal properties. Their structural complexity allows them to interact with fungal cell components, disrupting cell processes and leading to the inhibition of fungal growth .
Anti-inflammatory Properties
The anti-inflammatory potential of quinolone derivatives is well-documented. These compounds can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators, which makes them valuable in the treatment of various inflammatory disorders .
Antidiabetic Effects
Quinolone compounds have shown promise in the management of diabetes. They can influence glucose metabolism and insulin signaling pathways, contributing to the regulation of blood glucose levels and offering a potential therapeutic approach for diabetes management .
Neuroprotective Effects
The neuroprotective effects of quinolone derivatives, particularly against Alzheimer’s disease, are of significant interest. These compounds can inhibit acetylcholinesterase, a key enzyme involved in the progression of Alzheimer’s, and have been used in pharmacophores with potential medicinal features against various neurodegenerative diseases .
Antimalarial Activity
Quinolone derivatives have been employed in the fight against malaria due to their ability to inhibit the growth of Plasmodium species. Their structural features allow them to interfere with the life cycle of the malaria parasite, providing a basis for the development of new antimalarial agents .
Antioxidant Capacity
The antioxidant activity of quinolone derivatives is attributed to their ability to scavenge free radicals and protect cells from oxidative stress. This property is crucial in preventing cellular damage and has implications for the treatment of diseases associated with oxidative stress .
Diuretic Activity
Quinolone derivatives can also serve as diuretics, helping to remove excess fluid from the body by increasing urine production. This application is particularly useful in conditions such as hypertension and edema, where fluid retention is a concern .
Future Directions
Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
8-methoxy-3-phenyl-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O2S/c1-32-21-14-15-24-22(17-21)26-23(18-30-24)25(20-12-6-3-7-13-20)27(33-26)28(31)29-16-8-11-19-9-4-2-5-10-19/h2-7,9-10,12-15,17-18H,8,11,16H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNXXRKCYTXGMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=C(S3)C(=O)NCCCC4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-3-phenyl-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Allyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2920946.png)
![2-[3-(Diethylamino)propylamino]-4-(3-nitroanilino)-4-oxobutanoic acid](/img/structure/B2920948.png)
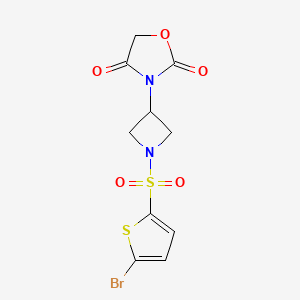
![4-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2920953.png)
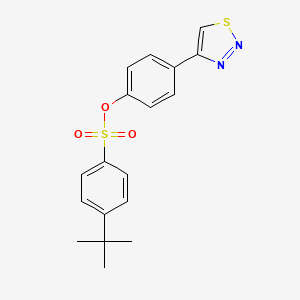

![3-(1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2920960.png)
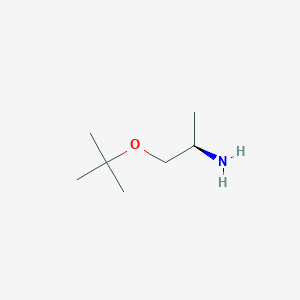
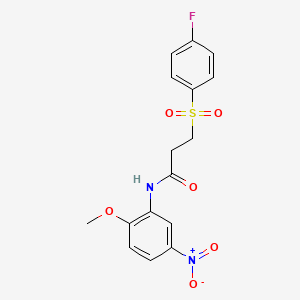
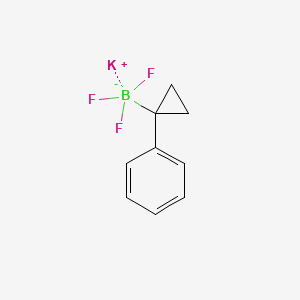

![N-[1-(2,6-dichlorobenzyl)-2-oxo-5-(trifluoromethyl)-1,2-dihydro-3-pyridinyl]-4-isopropoxybenzenecarboxamide](/img/structure/B2920967.png)
